molecular formula C24H29FO6 B13396962 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one

Cat. No.: B13396962
M. Wt: 432.5 g/mol
InChI Key: ZIASJPXEBODFKN-UHFFFAOYSA-N
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Description

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[108002,904,8013,18]icosa-2,14,17-trien-16-one is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents include strong acids or bases to facilitate ring closure.

    Functional Group Introduction: Subsequent steps involve the introduction of the fluoro, hydroxyl, and acetyl groups. This can be achieved through reactions such as fluorination, hydroxylation, and acetylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyl and acetyl groups can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 11-Hydroxy-12-methoxyabietatriene
  • 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
  • 12-(3-Bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

Biological Activity

The compound 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one is a complex organic molecule with potential biological activity due to its unique structural features and functional groups. This article reviews the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
  • Molecular Formula : C24H31FO6
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 352431-33-5

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological systems and its potential therapeutic applications.

  • Receptor Interaction : The compound may interact with specific receptors in the body that are involved in various physiological processes.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes that play critical roles in metabolic pathways.

Anticancer Activity

A study investigated the anticancer properties of similar compounds within the same class as 12-Fluoro-11-hydroxy derivatives. These compounds demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)20Cell cycle arrest

Anti-inflammatory Effects

Research has indicated that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha1000300
IL-6800250

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound shows good absorption characteristics in preclinical models.
  • Metabolism : It undergoes metabolic transformations primarily in the liver.
  • Excretion : Predominantly excreted via urine after metabolic conversion.

Properties

Molecular Formula

C24H29FO6

Molecular Weight

432.5 g/mol

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one

InChI

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3

InChI Key

ZIASJPXEBODFKN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

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